molecular formula C13H14BrNS B13155180 2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole

2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole

Cat. No.: B13155180
M. Wt: 296.23 g/mol
InChI Key: QDWYXJWSFWERSE-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by cyclization to form the thiazole ring. For example, a typical synthetic route might involve the bromination of 4-methylphenylthiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Bromomethyl)phenyl)-4-isopropylthiazole is unique due to the presence of both a bromomethyl group and a thiazole ring

Properties

Molecular Formula

C13H14BrNS

Molecular Weight

296.23 g/mol

IUPAC Name

2-[4-(bromomethyl)phenyl]-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C13H14BrNS/c1-9(2)12-8-16-13(15-12)11-5-3-10(7-14)4-6-11/h3-6,8-9H,7H2,1-2H3

InChI Key

QDWYXJWSFWERSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2=CC=C(C=C2)CBr

Origin of Product

United States

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